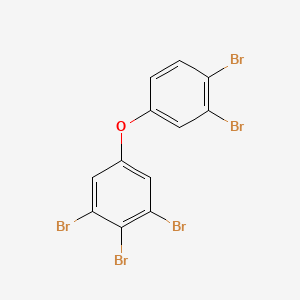

3,3',4,4',5-Pentabromodiphenyl ether

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNIIWPIAVQNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573491 | |

| Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366791-32-4 | |

| Record name | 3,3',4,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366791324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8L2L37ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport Mechanisms of 3,3 ,4,4 ,5 Pentabromodiphenyl Ether Bde 105 and Pentabde Congeners

Persistence and Degradation Pathways

PentaBDEs are known for their resistance to degradation, leading to their persistence in the environment. wikipedia.orgepa.gov However, they can undergo transformation through both abiotic and biotic processes, which influence their ultimate fate and the formation of potentially more toxic byproducts.

Abiotic Transformation Processes (e.g., Photolysis)

Photolysis, or degradation by sunlight, is a significant abiotic pathway for the transformation of PentaBDEs. nih.govresearchgate.net Studies have demonstrated that higher brominated congeners can be broken down into lower brominated forms through photolytic debromination. nih.govnih.govberkeley.edu For instance, decaBDE can degrade to less brominated congeners, including tetra-, penta-, and hexa-BDEs, in the presence of light. nih.govnih.gov This process is a concern because the resulting lower brominated congeners can be more toxic and bioavailable. berkeley.edunih.gov The photolytic degradation of BDE-209 (decaBDE) in solvents under UV irradiation has been shown to produce a range of products, from tri- to octa-BDEs. researchgate.net

Biotic Degradation and Microbial Biotransformation

Microbial activity plays a crucial role in the breakdown of PentaBDEs in various environments. ucanr.edu Anaerobic microbial communities in sediments and sewage sludge have been shown to reductively debrominate highly brominated PBDEs to lower brominated congeners. berkeley.edunih.gov For example, the debromination of deca-BDE to nona- and octa-BDEs has been observed in anaerobic sewage sludge. berkeley.edu Some bacterial strains, such as Dehalococcoides species, have demonstrated the ability to debrominate octa-BDE mixtures to hepta- through penta-BDE congeners. berkeley.edu Aerobic bacteria capable of degrading polychlorinated biphenyls (PCBs) have also shown the capacity to degrade mono- through penta-BDEs. ucanr.edu However, the extent of degradation can vary, with some studies showing only partial transformation and the potential for accumulation of more toxic intermediates. ucanr.edufrontiersin.org For instance, while some aerobic bacteria can degrade a significant portion of lower brominated BDEs, the degradation of penta-BDEs may be less complete. ucanr.edu The hydrophobicity of PBDEs can also limit their bioavailability to microorganisms, posing a challenge for bioremediation. nih.gov

Formation of Debrominated and Hydroxylated Metabolites of PentaBDE Congeners

Metabolic processes in organisms can lead to the formation of debrominated and hydroxylated metabolites of PentaBDE congeners. nih.govacs.org Reductive debromination is a key metabolic pathway observed in various species, including fish. nih.gov For example, BDE-99 can be metabolized to BDE-47 in common carp. nih.gov Studies with fish liver microsomes have shown that congeners with at least one meta-substituted bromine are more susceptible to metabolic debromination. nih.gov The formation rates of these metabolites can vary significantly between species. nih.gov

In addition to debromination, hydroxylation is another important biotransformation pathway. acs.orgnih.gov Hydroxylated PBDEs (OH-PBDEs) can be formed through direct hydroxylation or rearrangement following epoxidation. acs.org These hydroxylated metabolites have been detected in human blood and tissues, indicating that metabolism of PBDEs occurs in humans. nih.govnih.gov For instance, exposure of human hepatocytes to BDE-99 resulted in the formation of hydroxylated pentabromodiphenyl ether metabolites. nih.govresearchgate.net The formation of these metabolites is a concern as they can be more toxic than the parent PBDEs. nih.gov The pattern of metabolites can differ between species, suggesting the involvement of different metabolic enzymes. researchgate.net

Table 1: Examples of PentaBDE Congener Metabolites

| Parent Congener | Metabolite | Transformation Process |

|---|---|---|

| BDE-99 | BDE-47 | Reductive Debromination nih.gov |

| BDE-183 | BDE-154 | Reductive Debromination nih.gov |

| BDE-99 | Hydroxylated penta-BDEs | Hydroxylation nih.govresearchgate.net |

Sorption and Partitioning Dynamics in Environmental Matrices

The movement and distribution of BDE-105 and other PentaBDE congeners in the environment are heavily influenced by their tendency to sorb to solid phases and partition between different environmental compartments. wikipedia.org

Adsorption to Sediments, Soils, and Particulate Matter

Due to their high lipophilicity and low water solubility, PentaBDEs have a strong affinity for organic matter and tend to adsorb to soils, sediments, and suspended particulate matter. nih.govnih.govusgs.govnih.gov This sorption process is a key factor controlling their environmental fate and transport. usgs.gov The extent of adsorption is often correlated with the organic carbon content of the soil or sediment. nih.gov The process can be viewed as a partitioning of the contaminant into the soil or sediment organic matter. usgs.gov This strong binding to solid matrices reduces their mobility in the aqueous phase but can facilitate their transport through the movement of contaminated particles. nih.gov Studies have shown that the sorption of PBDEs to soils can be largely irreversible, leading to their accumulation in the topsoil layer. nih.gov The characteristics of the soil, such as the composition of humic materials, can influence the sorption capacity. nih.govaloki.hu

Table 2: Factors Influencing Sorption of PentaBDEs

| Factor | Influence on Sorption |

|---|---|

| Organic Carbon Content | Strong positive correlation with sorption. nih.gov |

| Soil/Sediment Composition | The nature of organic matter and clay content affects sorption capacity. nih.govaloki.hu |

| Particle Size | Smaller particles with higher surface area can exhibit greater sorption. |

Volatilization from Aqueous and Terrestrial Systems

Despite their relatively low vapor pressure, volatilization can be a significant transport pathway for some PentaBDE congeners from aqueous and terrestrial systems to the atmosphere. acs.orgresearchgate.net The tendency of a chemical to volatilize from water is described by its Henry's Law constant. Factors influencing volatilization from soil include the chemical's vapor pressure, its adsorption to soil particles, soil moisture content, and temperature. researchgate.netresearchgate.netmdpi.com Less brominated congeners are generally more volatile than highly brominated ones. nih.gov Once in the atmosphere, these compounds can undergo long-range transport before being redeposited. This process contributes to the widespread distribution of PentaBDEs, even in remote areas. diva-portal.org

Long-Range Environmental Transport Potential

The capacity of a chemical to travel far from its source of emission is known as its long-range environmental transport (LRET) potential. For persistent organic pollutants (POPs) like BDE-105, this is a significant concern as it can lead to the contamination of pristine environments, such as the Arctic. The LRET potential of a substance is influenced by its persistence (resistance to degradation), its volatility, and its partitioning behavior between different environmental media.

Lower brominated PBDEs, including the pentabrominated congeners like BDE-105, are considered to have a notable potential for long-range environmental transport. researchgate.netnih.gov This is in contrast to higher brominated congeners, which tend to be less volatile and more strongly sorbed to particles, limiting their atmospheric travel distance. nih.gov The presence of PentaBDE congeners in environmental samples from remote regions provides strong evidence of their capacity for long-range transport.

The physicochemical properties of BDE-105 are key determinants of its LRET potential. These properties, including its vapor pressure, octanol-air partition coefficient (KOA), and octanol-water partition coefficient (KOW), influence how it moves between the gas phase and particulate matter in the atmosphere, and between water and sediment in aquatic systems.

Physicochemical Properties of Selected PentaBDE Congeners

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Log Kow | Log KOA | Vapor Pressure (Pa at 25°C) |

|---|---|---|---|---|---|---|

| 3,3',4,4',5-Pentabromodiphenyl ether (BDE-105) | 366791-32-4 | C12H5Br5O | 564.68 | 6.83 (estimated) | 11.26 (for BDE-99, a close isomer) | 3.63 x 10-5 (for BDE-99) |

| 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) | 60348-60-9 | C12H5Br5O | 564.69 | 6.76 | 11.26 | 3.63 x 10-5 |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | 5436-43-1 | C12H6Br4O | 485.79 | 6.39 | 10.44 | 2.15 x 10-4 |

Atmospheric transport is the primary pathway for the long-range distribution of semi-volatile organic compounds like BDE-105. nih.gov Once released into the atmosphere, these compounds can exist in either the gas phase or sorbed to atmospheric particles. The partitioning between these two phases is a critical factor in their transport distance. Gas-phase compounds are more susceptible to atmospheric degradation, while particle-bound compounds can be removed from the atmosphere through wet and dry deposition.

Multimedia environmental fate models are employed to simulate and predict the transport and distribution of chemicals like PBDEs. epa.govnih.gov These models, such as the European Variant Berkeley Trent (EVn-BETR) model, use the physicochemical properties of a compound, along with environmental parameters, to estimate its movement between air, water, soil, and biota. nih.gov While many modeling studies have focused on the more abundant PentaBDE congeners like BDE-47 and BDE-99, the principles are applicable to BDE-105. Its relatively high KOA value suggests a significant portion will be associated with atmospheric particles, facilitating long-distance transport.

Evidence for the atmospheric transport of PentaBDE congeners comes from their detection in remote environments. Studies in the Canadian Arctic have consistently identified various PBDE congeners, including those found in the PentaBDE commercial mixture, in air samples. researchgate.net Although BDE-105 is a minor congener in these mixtures, its presence, even at low concentrations, in remote atmospheric samples would confirm its potential for long-range atmospheric transport. The detection of other PentaBDE congeners in Arctic biota further supports the idea of atmospheric deposition followed by bioaccumulation. researchgate.net

Dynamic uptake models have suggested that for some PBDEs with high octanol-air partition coefficients, equilibrium between the gas and particle phases may not be reached quickly. nih.gov This implies that congeners like BDE-105, if emitted in the gas phase, could remain in that phase for extended periods, potentially influencing their transport and degradation pathways. nih.gov

Atmospheric Transport Potential of Selected PBDEs

| Congener | Predicted Particle-Associated Fraction (%) | Key Factors Influencing Transport |

|---|---|---|

| BDE-47 | Lower | Higher volatility allows for more gas-phase transport, but also faster degradation. |

| BDE-99 | Higher | Lower volatility and higher KOA lead to greater association with particles. |

| BDE-105 | Higher (inferred) | Similar to BDE-99, expected to be largely particle-bound, facilitating long-range transport. |

Once deposited from the atmosphere into aquatic environments, the fate of BDE-105 is governed by its low water solubility and high hydrophobicity, as indicated by its high log KOW value. itrcweb.org These properties mean that BDE-105 will preferentially partition from the water column to organic matter in sediment and suspended particles. This process, known as sorption, effectively removes the compound from the water phase, but also creates a reservoir in the sediment from which it can be reintroduced into the food web.

Ocean currents can play a role in the further dispersal of particle-bound BDE-105. itrcweb.org Contaminated sediments can be resuspended and transported over long distances by these currents, leading to a wider distribution of the compound in the marine environment. This mechanism is particularly relevant for coastal areas that receive atmospheric deposition and riverine inputs of PBDEs.

The tendency of BDE-105 to bioaccumulate in aquatic organisms is another critical aspect of its aquatic dispersal. Due to its lipophilic nature, it is readily taken up by organisms and can become concentrated in their fatty tissues. This not only poses a risk to the organisms themselves but also facilitates the transfer of the compound through the food web, a process known as biomagnification. The movement of contaminated organisms can therefore contribute to the spatial redistribution of BDE-105 within aquatic ecosystems.

While specific studies on the oceanic dispersal of BDE-105 are scarce, the general principles of hydrophobic organic compound transport in water are well-established. The combination of atmospheric deposition, partitioning to sediment, transport by ocean currents, and bioaccumulation in marine life all contribute to the widespread presence of PentaBDE congeners, including BDE-105, in global marine environments. nih.gov

Bioaccumulation, Bioconcentration, and Trophic Transfer of 3,3 ,4,4 ,5 Pentabromodiphenyl Ether Bde 105 and Pentabde Congeners

Bioaccumulation and Bioconcentration in Aquatic Organisms

Bioaccumulation refers to the net uptake of a chemical from all possible sources, including water, food, and sediment, while bioconcentration specifically describes uptake from water alone. skb.se For lipophilic compounds like BDE-105, these processes are critical determinants of their environmental impact.

Factors Influencing Bioconcentration (e.g., Lipid Content)

The bioconcentration of BDE-105 is heavily influenced by several biological and chemical factors. As a hydrophobic and lipophilic ("fat-loving") compound, its tendency to accumulate in organisms is strongly correlated with the organism's lipid content. nih.govresearchgate.net Tissues and organisms with higher fat percentages will exhibit higher concentrations of BDE-105 and other PBDEs.

This relationship is a foundational principle in ecotoxicology: chemicals partition out of the aqueous environment and into the lipid-rich tissues of organisms. nih.gov The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is a key predictor of this behavior. PentaBDEs have high log Kow values, indicating a strong affinity for lipids and a high potential for bioconcentration. The distribution of PBDEs in adipose tissue, in particular, is strongly affected by their logKow values. mdpi.com

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants from one trophic level (feeding level) to the next. When a contaminant's concentration increases with each step up the food chain, it is known as biomagnification or trophic magnification. researchgate.net

Dynamics across Aquatic and Terrestrial Food Chains

The behavior of BDE-105 and its congeners can differ significantly between aquatic and terrestrial food webs. In aquatic systems, lower-brominated PBDEs have often been shown to have higher biomagnification potential. In contrast, some studies of terrestrial food chains, such as those involving predatory birds or mammals, have found that higher-brominated congeners can also biomagnify. researchgate.net

In a study of a terrestrial food chain at a landfill, biota-soil accumulation factors (BSAFs) greater than 1 showed that PBDEs were bioaccumulating in soil invertebrates like earthworms. nih.gov Subsequent biomagnification factors (BMFs) were also greater than 1, indicating that the diet of soil invertebrates contributed substantially to the PBDE exposure of European starlings. nih.gov The differing dynamics are linked to variables such as organism physiology (e.g., water-respiring vs. air-breathing), metabolic capacity, and fundamental differences in food web structure. researchgate.netnih.gov

Role of BDE-105 in Trophic Magnification Factors (TMFs)

A Trophic Magnification Factor (TMF) is a metric used to quantify the average rate of concentration increase of a chemical per trophic level in a given food web. It is calculated from the slope of a regression between the log-transformed contaminant concentration and the trophic level of a range of organisms. nih.govoup.com A TMF value greater than 1 indicates that the chemical is biomagnifying. oup.com

Specific TMF values for BDE-105 are rarely reported in the literature. However, studies have calculated TMFs for other pentaBDE congeners and for the sum of PBDEs, providing insight into how BDE-105 likely behaves. For many pentaBDE congeners, TMFs are consistently greater than 1, confirming their potential to biomagnify in both freshwater and marine food webs.

The table below presents TMF values for several pentaBDE congeners from various studies.

| Congener | TMF Value | Food Web Location | Finding | Reference |

| BDE-99 | 100% probability TMF>1 | Bohai Bay, China (Marine) | Significant Magnification | nih.gov |

| BDE-100 | 100% probability TMF>1 | Bohai Bay, China (Marine) | Significant Magnification | nih.gov |

| ΣPBDEs | 3.50 | Liaodong Bay, China (Marine) | Significant Magnification | nih.gov |

| BDE-99 | Not statistically > 1 | Canadian Arctic (Marine) | Lack of Magnification | nih.gov |

| BDE-100 | Not statistically > 1 | Canadian Arctic (Marine) | Lack of Magnification | nih.gov |

These findings show that while pentaBDEs often biomagnify, their behavior can vary significantly depending on the specific ecosystem.

Interspecies Variability in Accumulation and Metabolism

The extent to which BDE-105 accumulates in an organism is highly dependent on the species' ability to metabolize and eliminate it. Significant interspecies differences have been observed in the metabolic pathways for PBDEs, particularly through debromination, the process of removing bromine atoms. nih.gov

A laboratory study investigating two predator fish species fed the same contaminated prey found stark differences in metabolism. One species, the redtail catfish, showed no evidence of metabolic debromination of PBDEs. In contrast, the oscar fish exhibited extensive debromination. nih.gov This species-specific metabolic capability directly leads to different congener profiles and accumulation levels even with identical dietary exposure. Similarly, studies of wild fish have found that PBDE congener profiles vary with species, further supporting the concept of species-specific metabolism. nih.gov This variability is a crucial factor, as the debromination of higher-brominated congeners can lead to the formation of lower-brominated, and potentially more bioaccumulative, PBDEs.

Ecotoxicological Investigations and Mechanistic Studies of 3,3 ,4,4 ,5 Pentabromodiphenyl Ether Bde 105 and Pentabde Congeners

Effects on Aquatic Ecosystems and Organisms

The widespread use of polybrominated diphenyl ethers (PBDEs) as flame retardants has led to their ubiquitous presence in aquatic environments, raising concerns about their impact on aquatic life. epa.govcsic.es These persistent organic pollutants bioaccumulate in organisms and can be found in water, sediment, and biota across the globe. epa.govmdpi.com

Exposure to PentaBDE congeners has been shown to elicit a range of developmental and reproductive toxicities in aquatic organisms. researchgate.netresearchgate.net In fish, exposure to these chemicals can interfere with reproductive performance, including courtship behavior and parental care. researchgate.net The toxic effects on adult fish can also have indirect consequences for their offspring by impairing the quality of eggs and sperm. researchgate.net

Studies on zebrafish embryos exposed to various PBDE congeners, including those found in PentaBDE mixtures, have revealed significant developmental effects. For instance, congeners with fewer bromine atoms, such as BDE-28, BDE-47, BDE-99, and BDE-100, induced a curved body axis, which was often followed by mortality. nih.gov In contrast, the more brominated congeners, BDE-153 and BDE-183, did not produce these specific adverse effects. nih.gov This suggests a structure-activity relationship where the degree of bromination influences the type and severity of developmental toxicity. nih.gov

The following table summarizes the observed developmental effects of different PBDE congeners on zebrafish embryos.

| PBDE Congener | Observed Developmental Effects |

| BDE-28 | Curved body axis, increased spontaneous movement, mortality |

| BDE-47 | Curved body axis, increased spontaneous movement, mortality |

| BDE-99 | Curved body axis, mortality |

| BDE-100 | Curved body axis, mortality |

| BDE-153 | No observed curved body axis or mortality at tested concentrations |

| BDE-183 | No observed curved body axis or mortality at tested concentrations |

Data sourced from developmental toxicity studies on zebrafish embryos. nih.gov

Invertebrates are also susceptible to the toxic effects of PentaBDE congeners. Research on the harpacticoid copepod Nitocra spinipes demonstrated that exposure to certain PBDEs can negatively impact development, reproduction, and population growth rates.

Beyond direct mortality and reproductive failure, sublethal concentrations of PentaBDE congeners can induce significant behavioral and physiological changes in aquatic organisms. researchgate.net In fish, exposure to PBDEs has been linked to altered behavior, such as changes in feeding, schooling, and predator avoidance. researchgate.net For example, juvenile zebrafish exposed to BDE-47 exhibited altered locomotion behavior.

Physiological processes are also disrupted. In the rotifer Brachionus plicatilis, sublethal exposure to BDE-47 resulted in a significant decrease in feeding and filtering rates. nih.gov This was accompanied by an impact on digestive enzyme activities, indicating that BDE-47 impairs both food intake and digestion. nih.gov Furthermore, even at low concentrations, BDE-47 can cause damage to the ultrastructure of cells in various marine organisms. nih.gov

A study on zebrafish embryos revealed that several PBDE congeners led to a concentration-dependent increase in spontaneous movement, indicating an early onset of behavioral responses to the exposure. nih.gov Specifically, BDE-28 significantly increased swimming rates at earlier time points but led to decreased swimming activity later on. nih.gov BDE-47 also caused a significant decrease in the swimming rate at a later developmental stage. nih.gov These findings highlight the complex and time-dependent nature of the sublethal behavioral effects of these compounds.

| PBDE Congener | Sublethal Behavioral/Physiological Effect |

| BDE-47 | Decreased swimming rate in zebrafish larvae, decreased feeding and filtering rates in rotifers. nih.govnih.gov |

| BDE-28 | Increased then decreased swimming rate in zebrafish larvae. nih.gov |

This table illustrates some of the sublethal effects observed in aquatic organisms exposed to specific PentaBDE congeners.

Impacts on Terrestrial Wildlife Models

PentaBDE congeners have been detected in a variety of terrestrial wildlife, raising concerns about their potential adverse health effects. nih.gov

Developmental exposure to PentaBDE congeners is a significant concern due to their potential to cause lasting neurobehavioral changes. nih.gov Studies in mice have shown that pre- or postnatal exposure to various PBDEs can lead to long-term alterations in spontaneous motor activity, often manifesting as hyperactivity and impaired habituation. nih.gov Furthermore, performance in learning and memory tests can be disrupted. nih.govnih.gov The neurotoxic effects observed in animal models, such as cognitive impairments, are similar to some of the concerns raised for human health. mdpi.com

Research has demonstrated that even a single neonatal exposure to certain PBDE congeners can result in persistent aberrations in spontaneous behavior and habituation capabilities in mice. nih.gov These effects can be similar to those caused by the structurally related polychlorinated biphenyls (PCBs). nih.gov Some studies have noted that these neurotoxic effects can even worsen with age. oup.com

The mechanisms underlying PBDE-induced neurotoxicity are thought to involve several pathways, including oxidative stress and the disruption of calcium homeostasis. nih.govmdpi.com

| PBDE Congener | Observed Neurodevelopmental Effect in Mice |

| BDE-47 | Delayed ontogeny of neuromotor functions, adult hyperactivity. nih.gov |

| BDE-99 | Persistent aberrations in spontaneous behavior and habituation. nih.gov |

| BDE-153 | Persistent aberrations in spontaneous behavior and habituation. nih.gov |

| DE-71 (Mixture) | Subtle changes in neurobehavior. nih.gov |

This table summarizes key findings from studies on developmental neurotoxicity of PentaBDE congeners in mice.

PentaBDE congeners are recognized as endocrine-disrupting chemicals that can interfere with the normal functioning of the endocrine system. nih.govendocrinedisruption.org A primary target of this disruption is the thyroid hormone system, which is crucial for normal growth, development, and metabolism. nih.govbeyondpesticides.org

Exposure to PentaBDE mixtures and individual congeners has been shown to decrease circulating thyroid hormone (T4) concentrations in rodents. oup.comresearchgate.net This effect has been observed in both adult animals and in offspring following developmental exposure. oup.com The disruption of thyroid hormone homeostasis during critical developmental periods is of particular concern, as it can lead to permanent adverse effects on brain development. oup.com

The mechanisms by which PBDEs disrupt thyroid hormone homeostasis are multifaceted. They include competitive binding to thyroid hormone transport proteins, such as transthyretin, and the induction of enzymes in the liver that increase the clearance of thyroxine. researchgate.net Despite the reduction in T4 levels, studies have often not found a corresponding increase in thyroid-stimulating hormone (TSH), suggesting a disruption of the normal feedback mechanisms within the hypothalamic-pituitary-thyroid axis. oup.com

| Animal Model | PentaBDE Congener/Mixture | Observed Effect on Thyroid Hormones |

| Mice | BDE-47 | Decrease in serum total thyroxine (T4) concentrations. researchgate.net |

| Rats | DE-71 (Penta-BDE mixture) | Decreased total plasma T4 in both dams and offspring. oup.com |

| Mice | DE-71 (Penta-BDE mixture) | Decreased T4 levels. oup.com |

This table presents findings on the effects of PentaBDE congeners on thyroid hormone levels in mammalian models.

Avian species are also at risk from the toxic effects of PentaBDE congeners, which can impact their reproductive success and behavior. nih.govresearchgate.net Exposure can lead to reduced hatchability, and for the chicks that do hatch, it can result in a failure to thrive. researchgate.net

A study involving American kestrels, chickens, and mallards exposed to a PentaBDE mixture (DE-71) found species-specific effects. nih.govresearchgate.net In American kestrels, the mixture decreased pipping and hatching success at higher concentrations. nih.gov While these effects were not seen in chickens or mallards, sublethal effects like histological changes in the bursa were observed in chickens. nih.govresearchgate.net The lowest-observed-effect level for reduced pipping and hatching success in kestrels was estimated to be within the range of concentrations found in the eggs of some wild birds. nih.govresearchgate.net

Behavioral changes have also been documented. Early life exposure to BDE-99 was found to significantly affect the mating behavior of male zebra finches. nih.gov Interestingly, this behavioral change occurred without any observed effects on the volumes of the song-control nuclei in the brain or on song quality. nih.gov This indicates that environmentally relevant levels of these contaminants can alter complex behaviors that are critical for reproduction. nih.gov

| Avian Species | PentaBDE Congener/Mixture | Observed Reproductive and Behavioral Effects |

| American Kestrel | DE-71 (Penta-BDE mixture) | Decreased pipping and hatching success. nih.govresearchgate.net |

| Chicken | DE-71 (Penta-BDE mixture) | Histological changes in the bursa. nih.govresearchgate.net |

| Zebra Finch | BDE-99 | Altered male mating behavior. nih.gov |

This table highlights the reproductive and behavioral impacts of PentaBDE congeners on different avian species.

Immunomodulatory Effects and Stress Responses

Exposure to pentabromodiphenyl ether (PentaBDE) congeners has been linked to significant immunomodulatory effects and the induction of stress responses in various organisms. Studies on mammals have revealed that PentaBDE mixtures can lead to a moderate suppression of the immune system, particularly with sub-chronic exposure. nih.gov For instance, in mice, exposure to a commercial PentaBDE mixture resulted in significantly smaller spleen and thymus masses. nih.gov Further investigations showed that while splenic B cell proliferation was largely unaffected, T cell proliferation was notably increased in mice exposed to PentaBDEs. nih.gov

In marine ecosystems, PBDEs are recognized for their potential to disrupt the immune system. researchgate.net Research on harbor seal immune cells demonstrated that exposure to environmentally relevant levels of PBDEs can induce oxidative stress. researchgate.net This is characterized by the depletion of thiol levels and/or an increase in the production of reactive oxygen species (ROS), leading to altered phagocytic activity. researchgate.net Such findings suggest that PBDEs can impair the ability of marine mammals to combat diseases. researchgate.net The immunotoxicity of PBDEs is a significant concern, with some congeners being listed as persistent organic pollutants due to their known effects on the immune system, alongside neurotoxicity and thyroid hormone disruption. researchgate.net

The primary mechanisms underlying these toxic effects often involve the generation of oxidative stress, which can lead to DNA damage and cellular apoptosis. mdpi.com In marine organisms, BDE-47, a component of some PentaBDE mixtures, has been shown to cause immune damage. mdpi.com

Mechanistic Pathways of Toxicity for PentaBDE Congeners

The toxicity of PentaBDE congeners, including the subject compound, is multifaceted, involving complex metabolic activation and interactions with various cellular pathways. nih.gov These compounds can induce a range of toxic effects, from endocrine disruption to neurotoxicity, largely driven by their metabolites and their ability to interfere with both receptor-dependent and independent cellular processes. nih.govnih.gov

Receptor-Mediated and Non-Receptor-Mediated Toxic Actions

PentaBDEs and their metabolites exert their toxicity through both receptor-mediated and non-receptor-mediated pathways.

Receptor-Mediated Actions: A primary mechanism of toxicity for some PBDEs involves their interaction with the aryl hydrocarbon receptor (AhR), similar to dioxin-like compounds. nih.govresearchgate.net However, the ability to activate the AhR signaling pathway is highly dependent on the congener's structure. researchgate.net Beyond the AhR, PBDEs are known to be activators of the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism. oup.com

The endocrine-disrupting effects of PentaBDEs are largely mediated by the interaction of their hydroxylated metabolites with various hormone receptors. OH-PBDEs can act as agonists or antagonists at thyroid hormone (TH) receptors. nih.gov For example, lower brominated OH-BDEs tend to be TH receptor agonists, while higher brominated ones can act as antagonists. nih.gov Similarly, OH-PBDEs can bind to estrogen receptors, mediating estrogenic or antiestrogenic effects. nih.gov Recent studies have also identified the estrogen-related receptor γ (ERRγ) as a novel target for PBDEs and OH-PBDEs, with OH-PBDEs showing significantly higher binding potency than their parent compounds. nih.gov

Non-Receptor-Mediated Actions: A significant non-receptor-mediated toxic action of PentaBDEs is the induction of oxidative stress. nih.govnih.gov PBDEs and their metabolites can increase the production of reactive oxygen species (ROS), leading to cellular damage. nih.govacs.org This oxidative stress can disrupt mitochondrial function, alter calcium homeostasis, and trigger apoptosis (programmed cell death). nih.govnih.govnih.gov For instance, BDE-47 has been shown to cause oxidative stress in various cell types, including neuroblastoma cells and hippocampal neurons. nih.gov The accumulation of PBDEs within mitochondria is particularly concerning, as it directly links the chemical to cellular energy production and apoptosis regulation. nih.gov

Disruption of intracellular calcium signaling is another critical non-receptor-mediated pathway. nih.gov OH-PBDEs, but not the parent compounds, have been shown to inhibit depolarization-induced calcium release in neuronal cells, which can have profound effects on neurotransmission. nih.gov

| Type of Action | Specific Mechanism | Key Molecules/Receptors Involved | Primary Effector | Reference |

|---|---|---|---|---|

| Receptor-Mediated | AhR Activation | Aryl Hydrocarbon Receptor (AhR) | Parent PBDEs | nih.govnih.gov |

| Endocrine Disruption (Thyroid) | Thyroid Hormone Receptors (TRs), Transthyretin (TTR) | OH-PBDEs | nih.govnih.gov | |

| Endocrine Disruption (Estrogen) | Estrogen Receptor (ER), Estrogen-Related Receptor γ (ERRγ) | OH-PBDEs | nih.govnih.gov | |

| Non-Receptor-Mediated | Oxidative Stress | Reactive Oxygen Species (ROS), Mitochondria | Parent PBDEs & OH-PBDEs | nih.govnih.gov |

| Disruption of Calcium Homeostasis | Voltage-gated Ca2+ channels, Ryanodine receptors | OH-PBDEs | nih.gov |

Analytical Methodologies for Detection and Quantification of 3,3 ,4,4 ,5 Pentabromodiphenyl Ether Bde 105 in Environmental and Biological Matrices

Sample Preparation Techniques

The primary goal of sample preparation is to extract BDE-105 from the sample matrix and remove interfering compounds that could affect the accuracy and sensitivity of the final analysis. organomation.com The choice of technique depends on the analyte's properties, its concentration, and the complexity of the matrix. researchgate.net For PBDEs, which are lipophilic, sample preparation methods are similar to those used for other persistent organic pollutants like PCBs. cdc.govnih.gov

Various extraction techniques are employed to isolate BDE-105 and other PBDEs from diverse matrices such as water, soil, sediment, and biological tissues. organomation.comepa.gov

Solid-Phase Extraction (SPE) : This is a common method for aqueous samples. epa.govnih.gov In U.S. EPA Method 1614A, water samples are spiked with isotopically labeled standards and then passed through an SPE cartridge. epa.gov The PBDEs, including BDE-105, are adsorbed onto the solid sorbent material in the cartridge, separating them from the water matrix. The analytes are then eluted from the cartridge with a small volume of an organic solvent. epa.gov SPE is also used as a clean-up step after initial extraction from more complex samples. researchgate.net

Accelerated Solvent Extraction (ASE) : Also known as Pressurized Liquid Extraction (PLE), ASE is a modern technique that uses organic solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. researchgate.net These conditions increase the efficiency and speed of the extraction process compared to traditional methods. For soil samples, ASE can be used with solvents like dichloromethane to extract PBDEs effectively. researchgate.net

Soxhlet Extraction : A traditional and robust liquid-solid extraction method, Soxhlet extraction has been widely used for extracting PBDEs from solid matrices like sediment, sludge, and dust. researchgate.netthermofisher.com The sample is placed in a thimble and continuously extracted with a cycling solvent, such as toluene, for an extended period (e.g., 24 hours). thermofisher.com

Ultrasonic-Assisted Extraction (UAE) : This method, also known as sonication, uses high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. researchgate.net For soil samples, a mixture of n-hexane and acetone can be used to extract BDE-209 and other congeners. researchgate.net

The following table summarizes various extraction methods used for PBDE analysis.

Table 1: Comparison of Extraction Methods for PBDE Analysis| Extraction Method | Principle | Typical Matrix | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. nih.gov | Water epa.gov | Low solvent consumption, high concentration factor. nih.gov | Can be affected by suspended solids in the sample. |

| Accelerated Solvent Extraction (ASE) | Extraction with organic solvents at elevated temperature and pressure. researchgate.net | Soil, Sediment, Sludge researchgate.netresearchgate.net | Fast, efficient, automated, lower solvent usage than Soxhlet. researchgate.net | Requires specialized equipment. |

| Soxhlet Extraction | Continuous extraction of a solid sample with a refluxing solvent. researchgate.net | Soil, Sediment, Sludge, Dust researchgate.netthermofisher.com | Exhaustive extraction, well-established method. | Time-consuming, requires large volumes of solvent. researchgate.net |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent extraction from a solid matrix. researchgate.net | Soil, Sediment researchgate.net | Faster than Soxhlet, relatively simple setup. researchgate.net | Extraction efficiency can be variable. |

Following initial extraction, the resulting extract often contains co-extracted substances (e.g., lipids, pigments) that can interfere with instrumental analysis. cdc.gov Therefore, clean-up and fractionation steps are essential.

A common approach involves multi-layer column chromatography using adsorbents like silica (B1680970) gel, alumina, and Florisil. cdc.govresearchgate.net For instance, in the analysis of mouse plasma, a neutral fraction containing PBDEs was cleaned using an alumina column after treatment with concentrated sulfuric acid to remove lipids. nih.gov The PBDEs were eluted with a specific solvent mixture (hexane:dichloromethane), effectively separating them from other compounds. nih.gov This process ensures that the final extract introduced into the analytical instrument is sufficiently clean for accurate quantification of target analytes like BDE-105. cdc.gov

Advanced Instrumental Analysis

The identification and quantification of BDE-105 are primarily accomplished using gas chromatography (GC) coupled with various detectors. cdc.gov The choice of detector depends on the required sensitivity, selectivity, and the purpose of the analysis.

Gas chromatography-mass spectrometry is the principal analytical technique for the congener-specific analysis of PBDEs. cdc.govthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) : In GC-MS, the GC separates the individual PBDE congeners based on their boiling points and interaction with the capillary column. nih.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. cdc.gov However, electron ionization (EI), a common ionization method, can cause fragmentation of PBDE molecules, which may complicate identification. cdc.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : This technique offers enhanced selectivity compared to single quadrupole GC-MS, which is particularly useful for complex matrices. waters.comshimadzu.com By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for each analyte are monitored, significantly reducing background interference and improving detection limits. waters.com This is critical in the analysis of complex samples like dolphin blubber. researchgate.net

High-Resolution Mass Spectrometry (HRMS) : GC coupled with HRMS provides excellent sensitivity and selectivity. nih.govepa.gov HRMS instruments can distinguish between ions with very similar mass-to-charge ratios, which helps to eliminate interferences. nih.gov This technique is particularly valuable for quantifying hepta- through deca-BDE congeners and is ideal for use with isotope dilution methods employing ¹³C-labeled standards for highly accurate and precise measurements. nih.govepa.gov

The table below shows typical GC column parameters used for the analysis of PBDEs.

Table 2: Example Gas Chromatography Columns for PBDE Analysis| Column Type | Dimensions | Film Thickness | Application Notes |

|---|---|---|---|

| DB-5-MS | 15 m x 250 µm i.d. nih.gov | 0.25 µm nih.gov | Used for analysis of neutral PBDE fractions in biological samples. nih.gov |

| DB-1-HT | 15 m x 250 µm i.d. | 0.1 µm | Provided good limits of detection for a wide range of PBDE congeners. |

| DB-XLB | 30 m x 0.25 mm i.d. nih.gov | 0.25 µm nih.gov | Found to have the fewest co-elutions with other BDE congeners. nih.gov |

The Gas Chromatography-Electron Capture Detector (GC-ECD) is a highly sensitive and selective detector for electronegative compounds, particularly those containing halogens like bromine. measurlabs.comscioninstruments.comwikipedia.orgchromatographyonline.com

The ECD operates by using a radioactive source (typically Nickel-63) to emit electrons, which generate a constant current in the detector. scioninstruments.comchromatographyonline.com When electronegative analytes, such as BDE-105, pass through the detector, they capture electrons, causing a decrease in the current. wikipedia.org This reduction in current is proportional to the amount of the analyte present. scioninstruments.com

The GC-ECD is noted for its exceptional sensitivity, with detection limits often in the femtogram (fg) range, making it more sensitive than a flame ionization detector (FID) for halogenated compounds. wikipedia.orgnih.gov While it does not provide the mass information that MS does, its selectivity and cost-effectiveness make it a valuable tool for monitoring known PBDEs in environmental samples like treated wastewater. measurlabs.comnih.gov

Isotope dilution is an analytical method that provides a high degree of accuracy and precision for quantification and is considered a premier method in analytical chemistry. epa.govwikipedia.orgnih.gov The technique involves adding a known amount of an isotopically labeled standard of the target analyte to the sample before any extraction or clean-up steps. wikipedia.org For PBDE analysis, ¹³C-labeled congeners are commonly used as internal standards. cdc.govnih.gov

Because the labeled standard is chemically identical to the native analyte (e.g., ¹³C-BDE-105 vs. native BDE-105), it behaves identically throughout the entire sample preparation and analysis process. researchgate.net Any analyte loss during extraction, clean-up, or injection will affect both the native compound and the labeled standard equally. researchgate.net Quantification is then based on the measured ratio of the native analyte to the labeled standard using a mass spectrometer, which can differentiate between them based on their mass difference. wikipedia.org This approach corrects for variations in recovery and matrix effects, leading to highly reliable quantitative results. nih.gov

Quality Assurance/Quality Control (QA/QC) in BDE-105 Analysis

Comprehensive QA/QC protocols are integral to the analysis of BDE-105. These protocols are designed to monitor and control the performance of the analytical method, identify and minimize potential sources of error, and ensure that the data generated meet the specific requirements of the study. Key components of a QA/QC program for BDE-105 analysis include method validation, the use of certified reference materials, and participation in interlaboratory comparison studies.

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. It involves a series of experiments to evaluate the performance characteristics of the method, including the limits of detection (LOD), limits of quantification (LOQ), and relative standard deviations (RSD).

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. It is often estimated as the concentration that produces a signal-to-noise ratio of three.

The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantitation (LLOQ), is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. The LOQ is crucial for reporting quantitative results and is often determined as the concentration that produces a signal-to-noise ratio of ten, or it can be the lowest concentration on the calibration curve.

The Relative Standard Deviation (RSD) , also known as the coefficient of variation, is a measure of the precision of an analytical method. It is calculated by dividing the standard deviation of a set of replicate measurements by the mean of those measurements and is typically expressed as a percentage. A low RSD indicates high precision. RSD is used to assess repeatability (intra-day precision) and intermediate precision (inter-day precision).

The performance characteristics of analytical methods for BDE-105 can vary depending on the analytical technique employed (e.g., gas chromatography-mass spectrometry), the sample matrix, and the specific laboratory conditions. While specific data for BDE-105 is not always available in the literature, the following table provides examples of performance characteristics for the analysis of pentabromodiphenyl ethers in various matrices.

Table 1: Examples of Method Performance Characteristics for Pentabromodiphenyl Ether Analysis

| Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) | Analytical Method |

|---|---|---|---|---|---|

| Soil | DPX-QGU42 and metabolites | 0.3 µg/kg (estimated) | 1.0 µg/kg | Not specified | LC/MS/MS epa.gov |

| Human Serum | Nine steroid hormones | Not specified | 0.003–10 ng/mL | < 15% (intra-assay), < 11% (inter-assay) | LC-MS/MS nih.gov |

| Human Breast Cancer Tissue | Six steroid hormones | Not specified | 0.038–125 pg/mg | < 15% (intra-assay), < 11% (inter-assay) | LC-MS/MS nih.gov |

The use of Certified Reference Materials (CRMs) and participation in interlaboratory comparison studies are fundamental components of external quality control for BDE-105 analysis.

Certified Reference Materials (CRMs) are materials of a known and certified concentration of the analyte of interest in a specific matrix. They are produced by accredited organizations and are accompanied by a certificate that provides the certified value and its uncertainty. CRMs are used to assess the accuracy of an analytical method, to calibrate instruments, and to validate methods. Several suppliers offer CRMs for BDE-105, typically as a solution in a solvent like nonane.

Table 2: Examples of Commercially Available Certified Reference Materials for BDE-105

| Product Name | Supplier | Concentration | Matrix |

|---|---|---|---|

| Pentabromodiphenyl ether (BDE-105) | Labmix24 (Cambridge Isotope Laboratories) | 50 µg/mL | Nonane labmix24.com |

| 2,3,3',4,4'-Pentabromodiphenyl ether (BDE-105) | LGC Standards | 50 µg/mL | Nonane lgcstandards.com |

| 5'-Fluoro-3,3',4,4',5-pentabromodiphenyl ether* | AccuStandard | 25 µg/mL | Isooctane accustandard.com |

*Note: This is a fluorinated analog of BDE-105.

Interlaboratory Comparison Studies , also known as proficiency testing (PT), are studies in which multiple laboratories analyze the same sample to assess their analytical performance. eas-eth.orgisobudgets.com These studies are crucial for evaluating the comparability of results among different laboratories and for identifying potential biases in analytical methods. eas-eth.org Participation in proficiency testing is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025. eas-eth.orgisobudgets.com While specific interlaboratory comparison studies focusing solely on BDE-105 are not readily documented, this congener is often included in broader proficiency testing schemes for polybrominated diphenyl ethers in various matrices such as environmental solids, water, and biological tissues. The results of these studies provide valuable information on the state of the art of PBDE analysis and help laboratories to improve their performance.

Future Research Directions and Emerging Issues for 3,3 ,4,4 ,5 Pentabromodiphenyl Ether Bde 105

Integrated Omics Approaches in Ecotoxicology of BDE-105

To move beyond classical toxicological endpoints, future research must leverage integrated omics technologies to unravel the complex molecular mechanisms underlying the ecotoxicity of BDE-105. nih.govmdpi.com These high-throughput tools, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how BDE-105 perturbs biological systems at various levels. nih.govmdpi.com Integrating data from these different omics layers offers a powerful, systems-biology approach to link molecular initiating events to adverse outcomes at the organismal and population levels. nih.govnih.gov

Ecotoxicology is increasingly using omics to identify biomarkers and understand the effects of pollutants. numberanalytics.comcreative-proteomics.com For instance, proteomics can directly identify changes in protein expression, which is crucial as proteins are the direct mediators of cellular phenotypes and toxic responses. nih.gov Metabolomics, the study of small molecule metabolites, provides a snapshot of the physiological state of an organism and can detect early and sensitive responses to contaminant exposure. creative-proteomics.com Combining these analyses can elucidate complete adverse outcome pathways (AOPs), connecting contaminant damage to harmful effects in key species. creative-proteomics.comnih.gov The application of these technologies has the potential to revolutionize our understanding of the intricate interactions between organisms and environmental contaminants like BDE-105. numberanalytics.com

Table 1: Applications of Integrated Omics in BDE-105 Ecotoxicology

| Omics Technique | Potential Application for BDE-105 Research | Key Insights |

|---|---|---|

| Transcriptomics | Identify differentially expressed genes in organisms exposed to BDE-105 to understand its mode of action. | Reveals target pathways and cellular processes affected by BDE-105, such as hormone signaling or neurodevelopment. nih.govnih.gov |

| Proteomics | Characterize changes in the protein profile of exposed organisms to identify protein biomarkers of effect. | Pinpoints specific proteins and enzymes whose alteration leads to toxic outcomes, offering more direct evidence of effect than transcriptomics. nih.govresearchgate.net |

| Metabolomics | Analyze shifts in the metabolic fingerprint (metabolome) following BDE-105 exposure. | Provides a functional readout of an organism's physiological status and can identify novel biomarkers of exposure and effect. creative-proteomics.comresearchgate.net |

| Integrated Multi-Omics | Combine data from transcriptomics, proteomics, and metabolomics to build comprehensive models of BDE-105 toxicity. | Elucidates the complete cascade from gene expression changes to functional metabolic disruption, enhancing predictive power for risk assessment. mdpi.comfrontiersin.org |

Co-occurrence and Mixture Toxicity with Other Contaminants

Future research must focus on the effects of environmentally relevant mixtures containing BDE-105. Studies have shown that co-exposure to contaminants like Benzo[a]pyrene (B[a]P) and certain PCBs or PBDEs can result in complex interactions. nih.gov For example, some binary mixtures may exhibit less-than-additive effects in certain biological pathways, while others could show greater-than-additive alterations, potentially enhancing toxicity. nih.gov Understanding these interactions is critical for accurate environmental risk assessment, as assuming simple additivity may lead to significant underestimation or overestimation of the actual risk posed to ecosystems. europa.eu

Table 2: BDE-105 and Common Co-Contaminants: Research Focus

| Co-contaminant Class | Example Compound(s) | Focus of Mixture Toxicity Research |

|---|---|---|

| Polychlorinated Biphenyls (PCBs) | PCB-126, PCB-153 | Investigating combined neurotoxic and endocrine-disrupting effects; assessing interactions at the aryl hydrocarbon receptor (AhR). nih.gov |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene (B[a]P) | Elucidating shared toxicity pathways and potential for enhanced carcinogenic or genotoxic effects in mixtures. nih.gov |

| Heavy Metals | Cadmium (Cd), Lead (Pb), Mercury (Hg) | Studying combined impacts on oxidative stress, neurodevelopment, and renal function. nih.govmdpi.com |

| Novel Flame Retardants | Decabromodiphenyl ethane (B1197151) (DBDPE), 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) | Assessing cumulative effects from compounds with similar modes of action or commercial applications. nih.govmdpi.com |

| Pesticides | Organochlorines, Organophosphates | Evaluating the potential for combined neurotoxicity and disruption of ecosystem-level processes. nih.gov |

Influence of Climate Change on BDE-105 Environmental Dynamics

Climate change is poised to significantly alter the environmental dynamics of persistent organic pollutants (POPs), including BDE-105. Rising global temperatures, changing precipitation patterns, and increased frequency of extreme weather events can influence the fate, transport, and bioavailability of this compound. nih.govcopernicus.org For instance, higher temperatures can increase the volatilization of BDE-105 from soil, water, and waste materials, enhancing its potential for long-range atmospheric transport to remote regions like the Arctic. nih.govnih.govacs.org

Furthermore, melting glaciers and thawing permafrost may release historically trapped BDE-105, reintroducing it into the environment. Increased soil and sediment temperatures can also affect degradation rates, although the net effect remains an area of active research. nih.govnih.gov Changes in environmental conditions, such as temperature, can significantly affect the partitioning behavior of PBDEs, with higher temperatures potentially increasing their concentration in the gas phase. nih.gov These climate-driven shifts necessitate a re-evaluation of the environmental risk of BDE-105, as historical models may not accurately predict its future behavior in a warming world. copernicus.orgyoutube.com

Table 3: Potential Impacts of Climate Change on BDE-105 Dynamics

| Climate Change Factor | Influence on BDE-105 | Potential Consequence |

|---|---|---|

| Rising Temperatures | Increased volatilization from surfaces (soil, water, products). nih.gov | Enhanced long-range atmospheric transport and re-distribution. copernicus.orgnih.gov |

| Melting Cryosphere | Release of BDE-105 from melting glaciers and thawing permafrost. | Re-mobilization of legacy pollution into active biogeochemical cycles. |

| Extreme Weather Events | Increased soil erosion and sediment re-suspension during floods and storms. nih.gov | Release of BDE-105 from sediment sinks back into the water column, increasing bioavailability. nih.gov |

| Altered Biogeochemistry | Changes in organic carbon content in soils and sediments. | Altered partitioning and sequestration of BDE-105, affecting its persistence and bioavailability. nih.gov |

| Shifts in Food Webs | Changes in species distribution and diet. | Altered bioaccumulation and biomagnification pathways of BDE-105 through the food web. |

Development of Non-Targeted Analytical Screening for Novel Brominated Flame Retardants and Metabolites

While targeted analysis is effective for known compounds like BDE-105, it cannot identify unknown metabolites or novel brominated flame retardants (NBFRs) that are increasingly used as replacements for legacy PBDEs. nih.govthermofisher.com Non-targeted screening (NTS) using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS, is a critical future direction. thermofisher.commorressier.com These advanced analytical techniques allow for the detection and tentative identification of a wide range of brominated compounds in complex environmental matrices without needing to pre-select the analytes. nih.govthermofisher.com

Developing robust NTS workflows is essential for discovering BDE-105 degradation products and metabolites, which may have their own toxicological properties. nih.gov It also facilitates the identification of emerging NBFRs that co-occur with BDE-105. morressier.com The use of tools like Compound Discoverer software, which employs unbiased peak detection and library searching, aids in the identification of previously unnoticed halogenated compounds. thermofisher.com This approach provides a more comprehensive picture of the "total" BFR contamination, moving beyond a narrow focus on legacy congeners. nih.govresearchgate.net

Table 4: Advanced Analytical Techniques for Non-Targeted Screening of BFRs

| Analytical Technique | Principle and Application | Advantages for BDE-105 Research |

|---|---|---|

| LC-QTOF-MS | Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry. | Enables screening for a wide range of BFRs and their metabolites in aqueous and solid samples; provides accurate mass for formula determination. morressier.com |

| GC-APCI-MS/MS | Gas Chromatography with Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. | Offers soft ionization, reducing fragmentation and improving sensitivity and specificity for highly brominated congeners. researchgate.netnih.gov |

| GC×GC-TOF-MS | Comprehensive Two-Dimensional Gas Chromatography coupled to Time-of-Flight Mass Spectrometry. | Provides superior separation capacity for complex mixtures of BFR isomers and congeners in environmental samples. nih.gov |

| HRAM Orbitrap MS | High-Resolution Accurate-Mass Orbitrap Mass Spectrometry. | Delivers high mass accuracy and resolution, facilitating the confident identification of unknown brominated compounds and transformation products in various matrices. thermofisher.com |

Refinement of Predictive Models for Environmental Fate and Ecotoxicological Effects of BDE-105

Predictive models, such as multimedia fugacity models and Quantitative Structure-Activity Relationship (QSAR) models, are invaluable tools for assessing the environmental risk of chemicals. uninsubria.itnih.govrsc.org However, the accuracy of these models for BDE-105 and other PBDEs depends on the quality of the input data and the sophistication of the model's assumptions. nih.govresearchgate.net A key area for future research is the refinement of these models to better reflect real-world conditions.

Table 5: Strategies for Refining Predictive Models for BDE-105

| Model Type | Refinement Strategy | Improved Outcome |

|---|---|---|

| Multimedia Fate Models | Incorporate more accurate, congener-specific degradation rates (e.g., photolysis, biodegradation). researchgate.netepa.gov | More realistic predictions of persistence, long-range transport potential, and environmental concentrations. nih.govresearchgate.net |

| Improve parameterization of air-surface exchange processes, including partitioning to vegetation. nih.gov | Better understanding of global transport pathways and cycling ("grasshopper effect"). nih.gov | |

| Integrate climate change scenarios (e.g., temperature-dependent properties and half-lives). nih.govcopernicus.org | Forecasts of how climate change will alter the environmental distribution and risk profile of BDE-105. nih.gov | |

| QSAR Models | Expand the training dataset with high-quality ecotoxicity data for a wider range of BFRs. nih.govresearchgate.net | Increased accuracy and broader applicability domain for predicting the toxicity of BDE-105 and related compounds. uninsubria.itnih.gov |

常见问题

Basic Research Questions

Q. How can 3,3',4,4',5-Pentabromodiphenyl ether be detected and quantified in environmental matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC/MS) with isotope dilution for high sensitivity. For environmental samples (e.g., sediment, dust), extract using accelerated solvent extraction (ASE) with hexane:acetone (1:1), followed by silica gel cleanup to remove lipids and interfering compounds . Calibration standards should include PBDE-126-specific reference materials due to its distinct congener profile compared to commercial pentaBDE mixtures (e.g., BDE-99 dominance) .

- Data Gaps : PBDE-126-specific environmental monitoring data are limited; most studies focus on BDE-47/99. Cross-reactivity in immunoassays requires validation for isomer specificity .

Q. What factors influence the environmental persistence and bioaccumulation of PBDE-126?

- Key Parameters :

- Octanol-air partition coefficient (log KOA) : PBDE-126 exhibits a temperature-dependent log KOA (e.g., 12.3 at 25°C), indicating high affinity for particulate matter and potential for long-range atmospheric transport .

- Half-life in sediment : Estimated at >10 years due to resistance to microbial degradation, with bioaccumulation factors (BAFs) exceeding 10<sup>5</sup> in aquatic predators .

Q. What in vitro models are suitable for studying PBDE-126 metabolism?

- Approach : Use human hepatocyte cultures or recombinant cytosolic sulfotransferases (SULTs) to assess hydroxylation and conjugation pathways. PBDE-126’s bromination pattern may reduce SULT-mediated detoxification compared to lower-brominated congeners like BDE-47 .

- Validation : Pair in vitro data with in vivo rodent models to confirm metabolic pathways and identify reactive intermediates (e.g., quinone metabolites) .

Advanced Research Questions

Q. How should dose-response studies for PBDE-126 neurodevelopmental toxicity be designed?

- Experimental Design :

- Exposure window : Administer PBDE-126 during critical neurodevelopmental periods (e.g., postnatal days 3–10 in mice) to mimic human third-trimester exposure .

- Endpoints : Measure spontaneous behavior (locomotion, rearing) and proteomic changes (e.g., synaptogenesis markers like GAP-43) in adulthood .

Q. How can conflicting data on PBDE-126 bioaccumulation trends be reconciled?

- Case Study : While PBDE-126 levels in Swedish pike eggs plateaued post-2000, human breast milk concentrations increased exponentially .

- Resolution :

- Temporal lag : Bioaccumulation in higher trophic levels may reflect historical emissions, whereas human exposure correlates with ongoing indoor contamination (e.g., dust from aging electronics) .

- Analytical bias : Earlier studies lacked isomer-specific quantification, potentially conflating PBDE-126 with co-eluting congeners .

Q. What mechanisms underlie PBDE-126-induced thyroid disruption?

- Pathways :

- Competitive binding : PBDE-126’s hydroxylated metabolites may displace thyroxine (T4) from transthyretin (TTR), disrupting hormone transport .

- Enzyme induction : Upregulation of hepatic UDP-glucuronosyltransferases (UGTs) accelerates T4 clearance, leading to hypothyroidism .

Q. How can pharmacokinetic models back-extrapolate prenatal PBDE-126 exposure from postnatal biomonitoring?

- Model Framework : Apply life-course pharmacokinetic models using maternal/child serum data. For PBDE-126, leverage its high lipid solubility (log KOW ~7.1) to estimate transplacental transfer efficiency .

- Algorithm Selection : Super Learner or Bayesian approaches improve accuracy when handling sparse congener-specific data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。